E3 ligase Ligand-Linker Conjugates 13

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

E3 Ligase Ligand-Linker Conjugates 13 is a specific compound within a class of molecules known as E3 Ligase Ligand-Linker Conjugates (E3LLCs). These molecules play a crucial role in the development of Proteolysis Targeting Chimeric Molecules (PROTACs), a novel therapeutic approach with significant potential in drug discovery [].

Function in PROTAC Technology

PROTACs are bifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate unwanted proteins. They achieve this by possessing two distinct binding domains:

- E3 ligase ligand: This domain binds to a specific E3 ligase enzyme, which plays a key role in the ubiquitination process, tagging proteins for degradation [].

- Target protein ligand: This domain binds to the protein of interest, the one researchers want to eliminate [].

E3LLCs, like E3 Ligase Ligand-Linker Conjugates 13, serve as building blocks for PROTACs. They consist of an E3 ligase ligand and a linker molecule. The linker connects the E3 ligase ligand to the target protein ligand, which is typically added later in the synthesis process [].

In the case of E3 Ligase Ligand-Linker Conjugates 13, the E3 ligase ligand is Thalidomide, which specifically binds to the Cereblon (CRBN) E3 ligase []. This specific E3LLC acts as a key intermediate for the synthesis of PROTACs targeting proteins that can be degraded by the CRBN pathway.

Research Applications

E3 Ligase Ligand-Linker Conjugates 13, and E3LLCs in general, are valuable tools in various scientific research applications, including:

- Drug discovery: Researchers can utilize E3LLCs to develop PROTACs targeting specific disease-causing proteins. This approach holds promise for treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases [].

- Target validation: By creating PROTACs that degrade specific proteins, researchers can gain insights into the function of those proteins and their role in various biological processes [].

- Chemical biology: E3LLCs offer a unique platform for studying protein-protein interactions and the ubiquitin-proteasome system, which is essential for cellular protein homeostasis [].

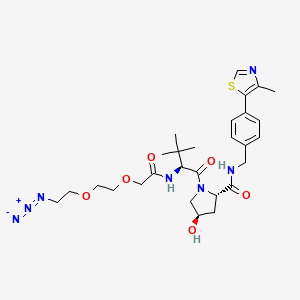

E3 ligase Ligand-Linker Conjugates 13, also referred to as VH032-PEG2-N3, is a synthetic compound that combines a von Hippel-Lindau (VHL) ligand with a polyethylene glycol (PEG) linker. Specifically, it incorporates the (S,R,S)-AHPC structure as the ligand and a two-unit PEG linker, making it a key player in proteolysis targeting chimera (PROTAC) technology. This compound is designed for targeted protein degradation, which is an innovative approach in therapeutic development, particularly for diseases such as cancer .

E3 LLG-13s function within the context of PROTACs. Here's the mechanism of action:

- The PROTAC, containing the E3 LLG-13, enters the cell.

- The E3 ligase ligand portion of the LLG-13 binds to a specific E3 ubiquitin ligase enzyme.

- The target protein ligand portion of the PROTAC binds to the target protein designated for degradation [].

- Due to the linker, the target protein and the E3 ligase are brought into close proximity.

- The E3 ligase then transfers ubiquitin to the target protein, marking it for degradation [].

- The ubiquitinated target protein is subsequently degraded by the cellular proteasome machinery [].

- They may possess unknown biological effects and should be handled with appropriate personal protective equipment.

- Depending on the functional groups present, they could have varying reactivities or toxicities.

- Formation of the VHL Ligand: The synthesis begins with the creation of the (S,R,S)-AHPC ligand.

- Attachment of the PEG Linker: A two-unit PEG linker is conjugated to the VHL ligand.

- Introduction of the Azide Group: An azide group is introduced to facilitate click chemistry reactions, enhancing its utility in synthesizing complex molecules.

These reactions are crucial for producing a compound that can effectively interact with target proteins for degradation.

E3 ligase Ligand-Linker Conjugates 13 exhibits significant biological activity through its mechanism of action, which involves binding to E3 ubiquitin ligases and target proteins. This binding forms a ternary complex that promotes ubiquitination and subsequent degradation of specific proteins via the ubiquitin-proteasome pathway. The compound influences various cellular processes, including gene expression, protein-protein interactions, and cell signaling pathways .

The synthesis of E3 ligase Ligand-Linker Conjugates 13 involves several steps:

- Synthesis of VHL Ligand: The (S,R,S)-AHPC structure is synthesized.

- Linker Attachment: The two-unit PEG linker is covalently attached to the VHL ligand.

- Azide Introduction: An azide group is introduced to facilitate further chemical modifications.

Industrial production methods utilize automated synthesizers and high-throughput screening techniques to ensure high yield and purity.

E3 ligase Ligand-Linker Conjugates 13 has diverse applications across multiple fields:

- Chemistry: It serves as a reagent in click chemistry for synthesizing complex molecules.

- Biology: It aids in studying protein interactions and degradation pathways.

- Medicine: The compound plays a vital role in developing targeted therapies for cancer and other diseases.

- Industry: It is used in producing high-value chemicals and pharmaceuticals .

Interaction studies reveal that E3 ligase Ligand-Linker Conjugates 13 effectively binds to E3 ubiquitin ligases and target proteins, facilitating the formation of a ternary complex essential for targeted degradation. These studies highlight its potential in modulating protein levels within cells, impacting various signaling pathways and cellular functions.

Several compounds share structural similarities with E3 ligase Ligand-Linker Conjugates 13. Here are some notable examples:

| Compound Name | Description | Unique Features |

|---|---|---|

| VH032-PEG3-N3 | Similar to VH032-PEG2-N3 but with a three-unit PEG linker | Offers different solubility properties |

| VH032 | Parent compound without any linker | Lacks flexibility provided by PEG linkers |

| cIAP1 Ligand-Linker Conjugates 13 | Incorporates an inhibitor of apoptosis protein ligand | Targets different E3 ligases |

Uniqueness: E3 ligase Ligand-Linker Conjugates 13 stands out due to its specific two-unit PEG linker, which enhances its solubility and flexibility compared to similar compounds. This unique configuration makes it particularly effective in PROTAC applications, facilitating targeted protein degradation more efficiently than its counterparts .

Molecular Architecture: von Hippel-Lindau/Cereblon Ligand-Linker Integration

E3 ligase ligand-linker conjugates represent sophisticated molecular constructs designed to facilitate targeted protein degradation through the proteolysis targeting chimera technology [1]. These conjugates incorporate specific ligands for E3 ubiquitin ligases combined with carefully designed linker systems to enable the formation of productive ternary complexes [2]. The molecular architecture of E3 ligase ligand-linker conjugates 13 exemplifies the integration of von Hippel-Lindau and cereblon ligand systems with polyethylene glycol-based linkers [3].

The structural framework of these conjugates encompasses three critical components: the E3 ligase recognition domain, the linker system, and the attachment point for target protein binding [4]. The von Hippel-Lindau ligand component provides specific molecular recognition for the von Hippel-Lindau protein, which functions as a substrate recognition subunit of the Cullin-RING E3 ubiquitin ligase complex [5]. Conversely, cereblon ligands enable recruitment of the cereblon protein, another crucial substrate adapter for the DDB1-CUL4-Rbx1 ubiquitin ligase system [6].

| Component | Molecular Function | Binding Affinity Range |

|---|---|---|

| von Hippel-Lindau Ligand | E3 ligase recruitment | 185 nM - 10 μM [9] |

| Cereblon Ligand | E3 ligase recruitment | 2-50 μM [4] |

| Polyethylene Glycol Linker | Spatial optimization | N/A |

The integration of von Hippel-Lindau and cereblon ligand systems within these conjugates allows for versatile E3 ligase recruitment strategies [7]. Research has demonstrated that the choice between von Hippel-Lindau and cereblon ligands significantly impacts the degradation efficiency and selectivity of target proteins [8]. The von Hippel-Lindau protein utilizes specific molecular recognition mechanisms to bind hypoxia-inducible factor substrates under normal oxygen conditions, while cereblon exhibits distinct substrate recognition patterns for various neo-substrates [9].

Structural Analysis of (S,R,S)-AHPC-Based von Hippel-Lindau Ligand Component

The (S,R,S)-AHPC (All-trans-4-Hydroxy-L-proline-Containing) ligand represents a highly optimized small molecule for von Hippel-Lindau protein recruitment [10]. This ligand is derived from the VH032 scaffold, which was developed through structure-guided optimization of the natural hypoxia-inducible factor peptide binding interface . The (S,R,S) stereochemical configuration is crucial for maintaining high binding affinity and selectivity for the von Hippel-Lindau protein [12].

The molecular structure of (S,R,S)-AHPC incorporates several key pharmacophoric elements that enable specific recognition of the von Hippel-Lindau binding pocket [13]. The hydroxyproline residue mimics the critical Hyp564 residue found in hypoxia-inducible factor-1α, forming essential hydrogen bonding interactions with Ser111 and His115 of the von Hippel-Lindau protein [14]. The terminal acetyl group provides additional binding interactions while serving as a convenient attachment point for linker conjugation [15].

| Structural Feature | Molecular Interaction | Binding Contribution |

|---|---|---|

| Hydroxyproline Core | Hydrogen bonding with Ser111, His115 | Primary recognition |

| Thiazole Ring | π-π interactions with Tyr98 | Affinity enhancement |

| tert-Leucine Group | Hydrophobic interactions | Selectivity |

| Terminal Acetyl | Linker attachment site | Conjugation point |

Crystallographic studies have revealed that (S,R,S)-AHPC maintains the key hydrogen bonding network established by the natural hypoxia-inducible factor peptide substrate [16]. The ligand forms critical interactions with conserved water molecules within the von Hippel-Lindau binding pocket, contributing to its nanomolar binding affinity [17]. The thiazole ring system provides additional π-π stacking interactions with Tyr98, enhancing both binding affinity and selectivity compared to earlier von Hippel-Lindau ligands [18].

The stereochemical configuration of (S,R,S)-AHPC is essential for optimal binding geometry [19]. The (S,R,S) isomer demonstrates significantly higher binding affinity compared to other stereoisomers, with the (S,S,S) configuration serving as an inactive control compound [20]. This stereochemical specificity ensures that the ligand adopts the proper orientation within the von Hippel-Lindau binding pocket to facilitate productive E3 ligase recruitment [21].

PEG2 Linker Design: Conformational Flexibility and Spatial Optimization

The polyethylene glycol 2-unit (PEG2) linker system represents a carefully optimized spacer component designed to provide appropriate conformational flexibility while maintaining spatial constraints necessary for ternary complex formation [22]. Polyethylene glycol linkers offer several advantages including excellent water solubility, biocompatibility, and reduced immunogenicity compared to other linker systems [23]. The PEG2 designation indicates a linker containing two ethylene glycol repeat units, providing a specific length and flexibility profile [24].

The molecular design of PEG2 linkers incorporates strategic considerations for conformational dynamics and spatial optimization [25]. The ethylene glycol backbone adopts multiple conformational states in solution, allowing the conjugated ligands to sample various spatial orientations necessary for productive ternary complex assembly [26]. This conformational flexibility is crucial for accommodating the diverse geometric requirements of different target protein-E3 ligase pairs [27].

| Linker Property | PEG2 Characteristics | Functional Impact |

|---|---|---|

| Length | ~7-8 Å extended | Optimal spacing |

| Flexibility | Multiple conformations | Dynamic sampling |

| Solubility | Highly hydrophilic | Enhanced bioavailability |

| Stability | Chemically inert | Metabolic resistance |

Molecular dynamics simulations have demonstrated that PEG2 linkers exhibit enhanced conformational sampling compared to rigid alkyl chain linkers [28]. The polyethylene glycol backbone readily adopts both extended and compact conformations, with energy barriers between conformational states being relatively low [29]. This dynamic flexibility enables the linker to accommodate various binding orientations while minimizing steric constraints during ternary complex formation [30].